rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6
Overview
Description
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is a complex organic compound used primarily in proteomics research. This compound is characterized by its intricate molecular structure, which includes benzyl, hydroxyl, benzyloxy, nitrophenyl, methoxyphenyl, and propylamine groups. The “d6” designation indicates that the compound is deuterated, meaning it contains six deuterium atoms, which are isotopes of hydrogen.
Preparation Methods
The synthesis of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Various substituents can be introduced or replaced on the benzyl or phenyl rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be used in drug development and testing, particularly for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to proteins and other biomolecules, potentially altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar compounds to rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 include other deuterated amines and benzyl derivatives. These compounds share similar structural features but may differ in their specific functional groups and isotopic composition. The uniqueness of this compound lies in its specific combination of functional groups and deuterium labeling, which can provide distinct advantages in certain research applications.
Biological Activity
The compound rac-N-Benzyl-N-[2-hydroxyl-2-(4-benzyloxy-3-nitrophenyl)-ethyl]-3-(4-methoxyphenyl)-2-propylamine-d6 (CAS Number: 1216475-21-6) is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).
- Molecular Formula : C32H34N2O5
- Molecular Weight : 532.66 g/mol
- IUPAC Name : 2-[benzyl-[1,1,1-trideuterio-3-[4-(trideuteriomethoxy)phenyl]propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol
Pharmacological Profile
Research indicates that this compound exhibits a range of biological activities, particularly in the context of neurological disorders and pain management.
Anticonvulsant Activity
Studies have demonstrated that related compounds in the N-benzyl series possess significant anticonvulsant properties. For example, derivatives like N'-benzyl 2-amino acetamides showed effective seizure control in animal models, with ED50 values indicating potency superior to phenobarbital . The structure of this compound suggests potential for similar activity due to its specific substitutions that may enhance receptor binding and efficacy.
The proposed mechanism for the anticonvulsant effect involves modulation of sodium channels and GABAergic transmission. Compounds with similar structures have been shown to promote Na+ channel slow inactivation, which is critical in reducing neuronal excitability .
Structure-Activity Relationships (SAR)
The activity of this compound can be influenced by various substituents on the benzene rings and the amine group. For instance:
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing groups | Enhanced activity |
Electron-donating groups | Reduced activity |
Bulky groups | Altered pharmacokinetics |
These modifications can significantly impact the compound's binding affinity to target receptors and its overall pharmacological profile.
Case Studies
- Anticonvulsant Efficacy : A study involving N-benzyl 2-amino acetamides found that modifications at the benzamide site led to increased efficacy in seizure models, suggesting that similar modifications in this compound could yield beneficial effects .
- Neuropathic Pain Models : In neuropathic pain studies, compounds structurally related to this compound demonstrated significant analgesic effects, highlighting the potential for this compound in pain management therapies .
Properties
IUPAC Name |
2-[benzyl-[1,1,1,2,3,3-hexadeuterio-3-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24,31,35H,19,21-23H2,1-2H3/i1D3,19D2,24D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIBLONETZHESW-LGZFOOLDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661801 | |
Record name | 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216475-21-6 | |
Record name | 2-{Benzyl[1-(4-methoxyphenyl)(~2~H_6_)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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